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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B1193725 Get Quote

Technical Support Center: VU590
Dihydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with guidance on troubleshooting and improving the selectivity of VU590
dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is VU590 dihydrochloride and what is its primary target?

VU590 dihydrochloride is a small molecule inhibitor of the renal outer medullary potassium

channel (ROMK), also known as Kir1.1.[1][2] It exhibits potent inhibition of ROMK with an IC50

value of approximately 290 nM.[1]

Q2: What are the known off-targets of VU590 dihydrochloride?

The primary known off-target of VU590 is the inward rectifier potassium channel Kir7.1, which it

inhibits with an IC50 of approximately 8 µM.[1][2][3] Due to the co-expression of ROMK and

Kir7.1 in tissues like the kidney, this off-target activity can complicate the interpretation of

experimental results.[1][4]

Q3: Why is the selectivity of VU590 a concern for my research?
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If your experimental system expresses both ROMK (Kir1.1) and Kir7.1, the observed effects of

VU590 may be due to the inhibition of one or both channels. This lack of selectivity can lead to

misinterpretation of data when trying to elucidate the specific role of ROMK.[4] Therefore, for

studies requiring precise targeting of ROMK, improving the selectivity of your inhibitory tool is

crucial.

Q4: Are there more selective alternatives to VU590?

Yes, a structurally related compound, VU591, was developed to offer improved selectivity for

ROMK over Kir7.1.[4] Depending on the specific requirements of your experiment, evaluating

VU591 as an alternative inhibitor may be a viable strategy.

Troubleshooting Guide: Improving the Selectivity of
VU590
Researchers aiming to enhance the selectivity of VU590 can consider several medicinal

chemistry and structure-based design strategies. These approaches focus on modifying the

VU590 scaffold to increase its affinity for ROMK while decreasing its interaction with Kir7.1.

Issue: Off-target effects on Kir7.1 are confounding my
results.
Solution 1: Structure-Activity Relationship (SAR) Studies

A systematic SAR study can identify the chemical moieties of VU590 responsible for its binding

to both ROMK and Kir7.1. By synthesizing and testing analogs of VU590, you can determine

how modifications to its structure affect potency and selectivity.

Solution 2: Exploiting Structural Differences Between ROMK and Kir7.1

Mutagenesis studies have revealed key amino acid differences in the ion channel pores of

ROMK and Kir7.1 that influence VU590 binding.[3][5][6] These differences can be exploited for

rational drug design.

Targeting ROMK (Kir1.1) Pore Residues: The asparagine residue at position 171 (N171) in

the ROMK pore is critical for high-affinity block by VU590.[3][5] Modifications to VU590 that
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enhance interactions with this residue could increase selectivity.

Avoiding Kir7.1 Pore Residues: The binding of VU590 to Kir7.1 is influenced by residues

such as threonine 153 (T153), glutamate 149 (E149), and alanine 150 (A150).[3][5]

Designing VU590 analogs that have reduced interactions with these residues, for instance

through steric hindrance, could decrease off-target binding.

Solution 3: Computational Modeling and Docking

Utilize molecular docking and molecular dynamics simulations to predict how modifications to

VU590 will affect its binding to the three-dimensional structures of both ROMK and Kir7.1.[7]

This in silico approach can help prioritize the synthesis of analogs with the highest predicted

selectivity.
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Experimental Protocols
Protocol 1: Assessing Inhibitor Selectivity using Patch-
Clamp Electrophysiology
This protocol details the methodology for determining the IC50 values of VU590 and its

analogs against ROMK and Kir7.1 channels expressed in a heterologous system (e.g.,

HEK293 cells).
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Materials:

HEK293 cells stably or transiently expressing human ROMK (Kir1.1) or Kir7.1 channels.

Whole-cell patch-clamp setup.

Extracellular and intracellular recording solutions.

VU590 dihydrochloride and synthesized analogs.

DMSO for stock solutions.

Procedure:

Cell Preparation: Culture and prepare the transfected HEK293 cells for patch-clamp

recording.

Establish Whole-Cell Configuration: Achieve a stable whole-cell recording from a single cell

expressing the channel of interest.

Baseline Current Recording: Record the baseline channel currents in response to a series of

voltage steps.

Compound Application: Perfuse the cells with increasing concentrations of the test

compound (e.g., VU590 analog) dissolved in the extracellular solution.

Record Inhibited Currents: At each concentration, record the steady-state inhibited currents.

Data Analysis:

Measure the current inhibition at each concentration relative to the baseline current.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Fit the data to a dose-response curve to determine the IC50 value.

Selectivity Calculation: Calculate the selectivity by dividing the IC50 for the off-target (Kir7.1)

by the IC50 for the primary target (ROMK).
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Caption: Workflow for improving the selectivity of VU590.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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